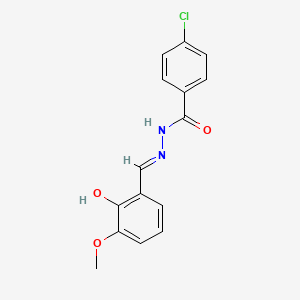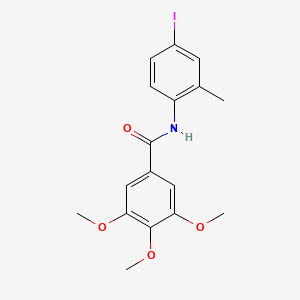![molecular formula C18H17N3O2 B11692986 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone](/img/structure/B11692986.png)
2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-hydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a pyrimido[1,2-a]benzimidazole core with a hydroxyphenyl ethanone moiety, making it an interesting subject for chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone under basic conditions, followed by cyclization and functional group modifications.
For example, the photochemical condensation of 2-aminobenzimidazole and 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide and dimethylformamide has been demonstrated to yield the desired product with high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 2-[3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.
Receptor Binding: May bind to specific receptors, modulating their activity.
Signal Transduction: Could interfere with signal transduction pathways, affecting cellular functions.
相似化合物的比较
Similar Compounds
3,4-Dihydropyrimido[1,2-a]indol-10(2H)-ones: Known for their potent non-peptidic inhibition of caspase-3.
Benzimidazole Derivatives: Widely studied for their diverse biological activities and therapeutic potential.
Uniqueness
2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-hydroxyphenyl)-1-ethanone is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C18H17N3O2 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C18H17N3O2/c22-14-8-6-13(7-9-14)17(23)12-21-16-5-2-1-4-15(16)20-11-3-10-19-18(20)21/h1-2,4-9,22H,3,10-12H2 |
InChI 键 |
VQZCWJKLJGUJMY-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)

![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11692939.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11692971.png)
![N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692974.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692976.png)

